molecular formula C22H20INO4 B5474460 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate

2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate

Cat. No.: B5474460
M. Wt: 489.3 g/mol
InChI Key: JLYQIBKIXIFQPQ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate” is a complex organic molecule. It contains a quinoline moiety, a common structure in many pharmaceuticals, a vinyl group which is a type of alkene, and a propionate ester. The presence of an iodo group and methoxy groups on the phenyl ring suggests that it might have been synthesized for specific chemical properties or activities .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The presence of the iodo group on the phenyl ring could make it susceptible to substitution reactions. The vinyl group could potentially undergo addition reactions .

Mechanism of Action

Without more specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a pharmaceutical, its mechanism would depend on the biological target it interacts with .

Properties

IUPAC Name

[2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20INO4/c1-4-20(25)28-18-7-5-6-15-9-11-16(24-21(15)18)10-8-14-12-17(23)22(27-3)19(13-14)26-2/h5-13H,4H2,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYQIBKIXIFQPQ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C(=C3)I)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C(=C3)I)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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